ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
- Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a long and intricate name. Let’s break it down:
- The core structure is an indole ring (a bicyclic aromatic system) with various functional groups attached.
- The compound contains a bromine atom (6-bromo) and a hydroxyl group (5-hydroxy).
- The presence of dimethylamino groups [(dimethylamino)methyl] adds further complexity.
- The ester group (ethyl ester) is attached to the carboxylic acid functionality.
- This compound has potential applications in various fields due to its unique structure.
Preparation Methods
- Synthesis of this compound involves several steps, including bromination, amidation, and esterification.
- One synthetic route could start with the bromination of an appropriate indole precursor, followed by amidation using dimethylamine.
- The final step involves esterification with ethyl alcohol to obtain the desired product.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Chemical Reactions Analysis
Reactions: Ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various reactions
Common Reagents and Conditions:
Major Products: The desired product itself, along with intermediates formed during the synthesis.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Studied for pharmacological properties (e.g., anticancer, antimicrobial).
Industry: May serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives, such as 2-bromo-6-[(bis(4-dimethylaminophenyl)methyl)]-4-nitrophenol .
- Highlighting its uniqueness:
- The combination of bromine, dimethylamino groups, and the ester functionality sets it apart.
- Few compounds exhibit such a complex arrangement.
Properties
Molecular Formula |
C18H26BrN3O3 |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2,4-bis[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C18H26BrN3O3/c1-7-25-18(24)16-14(10-21(4)5)22(6)13-8-12(19)17(23)11(15(13)16)9-20(2)3/h8,23H,7,9-10H2,1-6H3 |
InChI Key |
NLRPAIRWFGHBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CN(C)C |
Origin of Product |
United States |
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